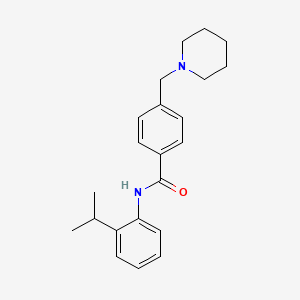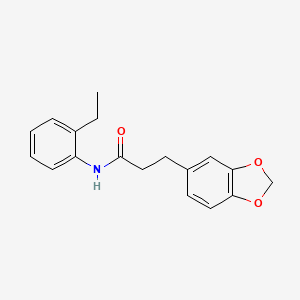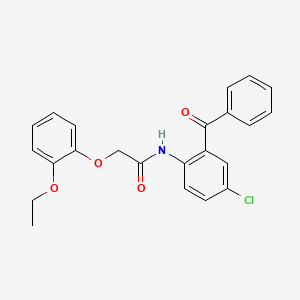
N-(2-isopropylphenyl)-4-(1-piperidinylmethyl)benzamide
Descripción general
Descripción
N-(2-isopropylphenyl)-4-(1-piperidinylmethyl)benzamide, commonly known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1995 by scientists at Merck & Co., Inc. as a potential treatment for schizophrenia and other psychiatric disorders. Since then, it has been extensively studied for its biochemical and physiological effects, as well as its potential as a research tool for investigating the role of the dopamine D4 receptor in the brain.
Mecanismo De Acción
L-745,870 acts as an antagonist at the dopamine D4 receptor, blocking the binding of dopamine and preventing its activation. This results in a decrease in the activity of neurons that are normally stimulated by dopamine, leading to a decrease in dopamine-mediated physiological processes.
Biochemical and Physiological Effects:
Studies have shown that L-745,870 can modulate a wide range of physiological processes that are mediated by the dopamine D4 receptor. These include regulation of motor activity, cognition, reward, and emotional processing. It has also been shown to have potential therapeutic effects in the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The high selectivity of L-745,870 for the dopamine D4 receptor makes it a valuable tool for investigating the specific functions of this receptor subtype. However, its use is limited by its relatively low potency and the need for high concentrations to achieve significant effects. Additionally, its selectivity for the D4 receptor may limit its usefulness for investigating the roles of other dopamine receptor subtypes.
Direcciones Futuras
There are several potential future directions for research involving L-745,870. These include investigating its potential therapeutic effects in the treatment of psychiatric disorders, exploring its effects on other physiological processes beyond those mediated by the dopamine D4 receptor, and developing more potent and selective analogs for use as research tools. Additionally, further studies are needed to fully understand the biochemical and physiological effects of L-745,870 and its potential as a research tool for investigating the role of the dopamine D4 receptor in the brain.
Aplicaciones Científicas De Investigación
L-745,870 has been used extensively as a research tool for investigating the role of the dopamine D4 receptor in the brain. It has been shown to be highly selective for the D4 receptor, with little or no activity at other dopamine receptor subtypes. This selectivity has made it a valuable tool for studying the specific functions of the D4 receptor in various brain regions and physiological processes.
Propiedades
IUPAC Name |
4-(piperidin-1-ylmethyl)-N-(2-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17(2)20-8-4-5-9-21(20)23-22(25)19-12-10-18(11-13-19)16-24-14-6-3-7-15-24/h4-5,8-13,17H,3,6-7,14-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCGUMRJJHLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,4-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4646877.png)
![3-(2-cyclohexylethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646881.png)
![N-cyclooctyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4646891.png)
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)prop-2-en-1-amine hydrochloride](/img/structure/B4646892.png)
![6-amino-3-(4-isopropoxyphenyl)-4-{3-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4646899.png)
![N-(4-methylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4646902.png)

![N-allyl-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4646911.png)
![N-(4-butylphenyl)-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4646923.png)


![methyl 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4646951.png)
![N-(2,5-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4646959.png)
![N-[1-(3-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4646967.png)
